Monostearyl maleate

描述

属性

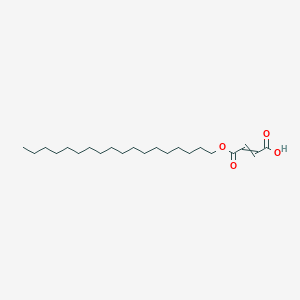

IUPAC Name |

(Z)-4-octadecoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)/b19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQJUHSHQGQVTM-HNENSFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062406 | |

| Record name | Octadecyl hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Octadecyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2424-62-6, 1741-93-1 | |

| Record name | 1-Octadecyl (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93 - 94 °C | |

| Record name | Octadecyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what are the chemical properties of monostearyl maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of monostearyl maleate. It includes detailed experimental protocols for its synthesis and characterization, along with a summary of its applications, particularly within the pharmaceutical industry.

Chemical Identity and Physical Properties

This compound, with the IUPAC name (Z)-4-octadecoxy-4-oxobut-2-enoic acid, is the monoester of maleic acid and stearyl alcohol.[1][2] Its amphiphilic nature, stemming from a long hydrophobic octadecyl chain and a hydrophilic carboxylic acid head group, makes it a valuable compound in various applications, including as an emulsifier and stabilizer.[1] It typically appears as a white to off-white waxy solid at room temperature.[1][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₀O₄ | [1][3] |

| Molecular Weight | 368.55 g/mol | [1][3] |

| CAS Number | 2424-62-6 | [1][3] |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | 78-81 °C | [1] |

| Boiling Point | 483.4 ± 28.0 °C at 760 mmHg | [1] |

| Density | 0.961 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform, Methanol. Slightly soluble in heated DMSO. | [1] |

Synthesis of this compound

This compound is typically synthesized via the esterification of maleic anhydride with stearyl alcohol. The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the ring structure. To favor the formation of the monoester over the diester, a 1:1 molar ratio of the reactants is crucial.

Two primary synthesis routes are reported: a non-catalyzed reaction at high temperature and a catalyzed reaction at milder conditions.

-

Uncatalyzed Synthesis: This method involves reacting maleic anhydride and stearyl alcohol for 5 hours at 140 °C. The resulting product is then purified by recrystallization.[1]

-

Catalyzed Synthesis: A more controlled synthesis can be achieved by reacting stearyl alcohol and maleic anhydride in the presence of an organic base catalyst, such as triethylamine. This reaction is typically carried out at a lower temperature range of 45°C to 65°C. The use of a catalyst allows for milder reaction conditions, which can reduce the formation of impurities.[4]

Experimental Protocol: Catalyzed Synthesis

This protocol describes a laboratory-scale synthesis of this compound using triethylamine as a catalyst.

Materials:

-

Stearyl alcohol (1-octadecanol)

-

Maleic anhydride

-

Triethylamine

-

Anhydrous toluene (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Suitable solvent for recrystallization (e.g., hexane, ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve stearyl alcohol (1 equivalent) in anhydrous toluene.

-

Add maleic anhydride (1 equivalent) to the solution and stir until dissolved.

-

Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 50-60°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with dilute hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent to yield a white solid.

Synthesis and Purification Workflow

Caption: Workflow for the catalyzed synthesis and purification of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two functional groups: the carbon-carbon double bond and the carboxylic acid.

-

Isomerization: The cis-configuration of the double bond in the maleate moiety can be isomerized to the more stable trans-configuration (fumarate) under acidic conditions. For instance, treatment with concentrated hydrochloric acid can convert this compound to monostearyl fumarate.[4]

-

Addition Reactions: The electron-deficient double bond is susceptible to nucleophilic addition reactions, such as the Aza-Michael addition. It can also participate in cycloaddition reactions like the Diels-Alder reaction, where it acts as a dienophile.

-

Esterification and Amidation: The carboxylic acid group can undergo standard reactions, such as esterification with alcohols or amidation with amines, to form the corresponding diesters or amido-esters.

-

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield stearyl alcohol and maleic acid. The rate of hydrolysis is influenced by pH and temperature.

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of this compound is crucial for its application. The following are detailed protocols for key characterization experiments.

Melting Point Determination for a Waxy Solid

The melting point of a waxy solid like this compound is often a range. The capillary method is a standard technique for its determination.

Materials:

-

Dry, powdered this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of the dry, purified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Solubility Determination by the Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, chloroform)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, the sample should be centrifuged and/or filtered through a syringe filter (e.g., 0.22 µm).

-

Quantify the concentration of this compound in the clear filtrate using a pre-validated analytical method. This concentration represents the equilibrium solubility.

Analytical Characterization Workflow

Caption: A typical workflow for the analytical characterization of this compound.

Spectroscopic Data

While specific spectra are dependent on the instrumentation and conditions, the following are the expected key features for this compound:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the long alkyl chain of the stearyl group (a large signal in the aliphatic region), signals for the vinyl protons of the maleate moiety (typically around 6.0-6.5 ppm), and a broad signal for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR would display signals corresponding to the carbonyl carbons of the ester and carboxylic acid, the olefinic carbons, and the numerous carbons of the stearyl chain.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester and carboxylic acid groups (typically in the range of 1700-1740 cm⁻¹), C-O stretching bands, and C-H stretching and bending vibrations for the alkyl chain.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns related to the loss of the stearyl group or parts of the maleate moiety.

Applications in Drug Development

This compound serves as a versatile excipient in pharmaceutical formulations.[1] Its amphiphilic properties are leveraged for various functions:

-

Emulsifier and Stabilizer: It can be used to stabilize oil-in-water emulsions in creams and lotions for topical drug delivery.[1]

-

Permeability Enhancer: Studies have indicated that this compound can increase cell membrane permeability, which can facilitate the delivery of both small and large drug molecules across biological barriers.[1]

-

Chemical Stability Improvement: It has been utilized to enhance the chemical stability of active pharmaceutical ingredients (APIs).[1]

-

Intermediate in Synthesis: this compound is a key intermediate in the synthesis of sodium stearyl fumarate, a widely used lubricant in the manufacturing of tablets and capsules.[4]

Due to the absence of direct and specific interactions with known biological signaling pathways, its role in drug development is primarily as a formulation aid rather than a pharmacologically active agent.

Safety Information

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling. It may cause skin and eye irritation upon direct contact.[5] Detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized amphiphilic molecule with a range of applications, particularly in the pharmaceutical industry as an excipient. Its synthesis is straightforward, and its physicochemical properties make it a versatile tool for formulation scientists. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, serving as a valuable resource for researchers and professionals in drug development.

References

Monostearyl Maleate: A Comprehensive Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth overview of monostearyl maleate (CAS No: 2424-62-6), a versatile fatty acid ester. Designed for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, outlines a comprehensive synthesis protocol, and discusses its applications, particularly within the pharmaceutical industry.

Core Compound Identification and Properties

This compound, also known by its IUPAC name (Z)-4-octadecoxy-4-oxobut-2-enoic acid, is a monoester of maleic acid and stearyl alcohol.[1] It serves as a crucial intermediate in the synthesis of pharmaceutical excipients like sodium stearyl fumarate and has applications in materials science.[2]

Chemical and Physical Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 2424-62-6 | [][4] |

| Molecular Formula | C₂₂H₄₀O₄ | [][4] |

| Molecular Weight | 368.55 g/mol | [][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 79-81 °C | [] |

| Solubility | Slightly soluble in Chloroform, DMSO (heated), and Methanol. | |

| IUPAC Name | (Z)-4-octadecoxy-4-oxobut-2-enoic acid | [1] |

Molecular Structure and Identification

For unambiguous identification, the following structural representations are provided.

| Identifier | Representation | Source(s) |

| SMILES | CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O | [4] |

| InChI | InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h18-19H,2-17,20H2,1H3,(H,23,24)/b19-18- | |

| InChI Key | MHQJUHSHQGQVTM-HNENSFHCSA-N | [] |

Synthesis of this compound: Experimental Protocol

This compound can be synthesized via the esterification of stearyl alcohol with maleic anhydride. The following protocol is a composite method derived from established procedures, favoring a catalyzed reaction at lower temperatures to enhance safety and product purity.[2]

Materials and Reagents

-

Stearyl Alcohol (Octadecan-1-ol)

-

Maleic Anhydride

-

Triethylamine (catalyst)

-

Cyclohexane (solvent)

-

Ethanol

-

Acetone

-

Deionized Water

Synthesis Procedure

The workflow for the synthesis of this compound is depicted in the diagram below.

References

Monostearyl Maleate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monostearyl maleate is a lipophilic ester with applications in various fields, including pharmaceuticals and material science. A thorough understanding of its solubility in organic solvents is crucial for its formulation, purification, and application. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details experimental protocols for quantitative solubility determination, and outlines a common synthetic route. Due to the limited availability of public quantitative solubility data, this document focuses on providing the necessary methodologies for researchers to determine these parameters in their own laboratory settings.

Physicochemical Properties of this compound

This compound is a white to off-white solid at room temperature.[1] Key physical and chemical properties are summarized below:

| Property | Value | Reference |

| Chemical Name | 1-Octadecyl (2Z)-2-butenedioate | [1] |

| CAS Number | 2424-62-6 | [1] |

| Molecular Formula | C22H40O4 | [1] |

| Molecular Weight | 368.55 g/mol | [1] |

| Melting Point | 78-81 °C | [2] |

| Appearance | White to off-white solid | [1] |

Solubility Profile of this compound

Currently, there is a lack of publicly available quantitative data on the solubility of this compound in various organic solvents. However, qualitative assessments indicate that it is slightly soluble in several common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Notes |

| Chloroform | Slightly Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Heating may be required |

| Methanol | Slightly Soluble | - |

Source:[2]

Experimental Protocols for Quantitative Solubility Determination

To address the absence of quantitative data, this section provides detailed experimental protocols that can be employed by researchers to determine the solubility of this compound in various organic solvents.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Stoppered flasks (e.g., 50 mL Erlenmeyer flasks)

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a stoppered flask. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the selected organic solvent to the flask.

-

Securely stopper the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a constant speed (e.g., 150-200 rpm) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

After the equilibration period, cease agitation and allow the flasks to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Gravimetric Method for Solubility Determination

For solvents with high volatility, a gravimetric method can be employed. This method involves evaporating the solvent from a known mass of the saturated solution and weighing the remaining solute.

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials:

-

Saturated solution of this compound (prepared as in the shake-flask method)

-

Pre-weighed, solvent-resistant container (e.g., glass vial)

-

Analytical balance

-

Oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution of this compound as described in the shake-flask method.

-

Carefully transfer a known mass of the clear, filtered supernatant to a pre-weighed container.

-

Evaporate the solvent in a well-ventilated fume hood. Gentle heating in an oven or the use of a vacuum desiccator can facilitate this process. Ensure the temperature is kept well below the melting point of this compound.

-

Once the solvent is completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried this compound residue.

-

The solubility can be calculated as grams of solute per 100 g of solvent.

Analytical Techniques for Concentration Measurement

The choice of analytical technique will depend on the properties of the solvent and the required sensitivity.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method suitable for a wide range of organic solvents. A UV detector is commonly used if the compound has a chromophore.[4][5]

-

UV-Visible Spectroscopy (UV-Vis): This method is simpler and faster than HPLC but may be less specific. It is suitable for solvents that do not absorb at the same wavelength as this compound. A calibration curve of absorbance versus concentration must be prepared.[4]

Synthesis of this compound

This compound is typically synthesized by the esterification of stearyl alcohol with maleic anhydride.

Reaction Scheme: Maleic Anhydride + Stearyl Alcohol → this compound

General Procedure:

-

Maleic anhydride and an equimolar amount of stearyl alcohol are dissolved in a suitable solvent (e.g., toluene).

-

The reaction mixture is heated, often under an inert atmosphere (e.g., nitrogen), for several hours.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent.

Logical Flow for Synthesis and Purification

Caption: General synthesis and purification process for this compound.

Conclusion

References

An In-depth Technical Guide to the Putative Mechanism of Action of Monostearyl Maleate in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence elucidating the mechanism of action of monostearyl maleate in biological systems is limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism based on the known biological activities of its constituent moieties—stearic acid and maleic acid esters—and provides a framework for future investigation. The data and experimental protocols are drawn from studies on closely related and analogous compounds.

Executive Summary

This compound is an ester formed from stearic acid, a saturated fatty acid, and maleic acid, an unsaturated dicarboxylic acid. While its primary applications have been in material sciences and as a pharmaceutical excipient, its structure suggests potential for biological activity.[1][][3] This document explores two primary hypothetical mechanisms of action:

-

Pro-drug Hypothesis: this compound may be hydrolyzed in vivo by esterases to release stearic acid and maleic acid. These individual components could then exert their own distinct biological effects.

-

Intact Molecule Hypothesis: The amphiphilic nature of the intact this compound molecule may allow it to interact directly with cellular membranes, potentially altering their physical properties and the function of membrane-bound proteins.

This guide will delve into the well-documented signaling pathways of analogous maleate esters, such as the immunomodulatory drug dimethyl fumarate (DMF), and the diverse signaling roles of stearic acid. We will present potential signaling pathways, structured data from relevant studies, and detailed experimental protocols to guide future research in this area.

Hypothesized Mechanisms of Action

Pro-drug Activity: Hydrolysis and Component Effects

The most probable metabolic fate of this compound in a biological system is its hydrolysis into stearic acid and maleic acid. This process would be catalyzed by ubiquitous carboxylesterases found in the plasma, liver, and other tissues.

Caption: Proposed hydrolysis of this compound into its constituent components.

The biological effects of maleate esters are best understood through the extensive research on dimethyl fumarate (DMF), a pro-drug for monomethyl fumarate (MMF).[4] By analogy, the maleate moiety of this compound could exert potent immunomodulatory and antioxidant effects, primarily through the activation of the Nrf2 pathway and inhibition of NF-κB signaling.[5][6]

Nrf2 Pathway Activation: Maleate esters are electrophilic and can react with nucleophilic thiol groups on proteins, such as those on the Keap1 protein. This modification of Keap1 disrupts its ability to target the transcription factor Nrf2 for degradation, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes.[6]

Caption: Nrf2 pathway activation by a maleate ester analogue like DMF/MMF.

NF-κB Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation. Maleate esters can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[6][7] This contributes to a shift from a pro-inflammatory Th1/Th17 immune response to a more anti-inflammatory Th2 phenotype.[5][7]

Stearic acid (C18:0) is not merely a passive component of triglycerides; it is an active signaling molecule with unique metabolic effects that differentiate it from other saturated fatty acids.[8] Unlike palmitic acid, dietary stearic acid has a neutral effect on LDL cholesterol levels.[9][10][11]

Mitochondrial Regulation: Recent studies have shown that stearic acid can directly regulate mitochondrial dynamics. It is sensed by the transferrin receptor (TfR1), and this interaction inhibits JNK signaling. This leads to reduced ubiquitination of Mitofusin 2, promoting mitochondrial fusion and increasing respiratory capacity.[9]

Caption: Stearic acid signaling pathway leading to mitochondrial fusion.

Macrophage Differentiation and Inflammation: Stearic acid can also influence immune cell function. It has been shown to promote the differentiation and pro-inflammatory function of CD11c+ macrophages, a key cell type in obesity-related inflammation.[12] At high concentrations, stearic acid can induce apoptosis and autophagy in intestinal epithelial cells through endoplasmic reticulum (ER) stress.[13]

Intact Molecule Activity: Membrane Interaction

As an amphiphilic molecule, this compound possesses a long, hydrophobic stearyl tail and a polar maleate headgroup. This structure is conducive to insertion into the phospholipid bilayer of cell membranes. Such an interaction could:

-

Increase membrane fluidity and permeability: This aligns with observations that it may facilitate the delivery of other molecules across the cell membrane.[]

-

Modulate the activity of membrane-bound proteins: By altering the local lipid environment, it could influence the conformation and function of receptors, ion channels, and enzymes.

Quantitative Data Summary

Direct quantitative data for this compound is unavailable. The following tables summarize data for its constituent parts or analogues from published studies to provide a reference for potential biological activity ranges.

Table 1: Effects of Stearic Acid on Porcine Intestinal Epithelial Cells (IPEC-J2) (Data abstracted from Liu et al., Curr Mol Med, 2020)[13]

| Stearic Acid Conc. (mM) | Effect on Cell Viability | Key Cellular Response |

| 0.01 - 0.1 | No significant effect | Promoted cell differentiation |

| 0.2 | ~80% viability vs. control | Start of viability inhibition |

| 0.4 | ~50% viability vs. control | Significant apoptosis and autophagy |

| 0.8 | ~25% viability vs. control | Pronounced ER stress, apoptosis |

Table 2: Key Signaling Proteins Modulated by Dimethyl Fumarate (DMF) / Monomethyl Fumarate (MMF) (Information synthesized from multiple sources)[5][6][7]

| Protein Target | Effect of DMF/MMF | Consequence |

| Keap1 | Covalent modification | Nrf2 activation, antioxidant response |

| NF-κB | Inhibition of nuclear translocation | Decreased pro-inflammatory cytokines |

| HCA2 (GPR109A) | Agonist activity (MMF) | Contributes to flushing side effect, potential immunomodulation |

| HIF-1α | Downregulation | Potential anti-inflammatory effects |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the biological mechanism of action of this compound.

Protocol: Assessment of Nrf2 Nuclear Translocation by Western Blot

This protocol determines if a compound induces the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

Methodology:

-

Cell Culture: Culture human keratinocytes (HaCaT) or another suitable cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells to 80% confluency. Treat with this compound (e.g., 10, 50, 100 µM), DMF (positive control, 100 µM), and vehicle (DMSO) for various time points (e.g., 1, 4, 8 hours).

-

Cell Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease inhibitors).

-

Incubate on ice for 15 minutes, then add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.

-

Centrifuge at low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant is the cytoplasmic fraction.

-

Wash the nuclear pellet, then lyse in a high-salt nuclear extraction buffer.

-

Centrifuge at high speed (e.g., 16,000 x g) to pellet debris. The supernatant is the nuclear fraction.

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.

-

Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), and anti-GAPDH (cytoplasmic marker).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signal using an ECL substrate and imaging system.

-

-

Analysis: Quantify band intensity. An increase in the Nrf2/Lamin B1 ratio in the nuclear fraction indicates activation.

Caption: Experimental workflow for assessing Nrf2 nuclear translocation.

Protocol: Analysis of Mitochondrial Morphology by Fluorescence Microscopy

This protocol assesses changes in mitochondrial dynamics (fusion vs. fission) in response to treatment.

Methodology:

-

Cell Culture: Culture human fibroblasts or another adherent cell line on glass-bottom dishes or coverslips.

-

Staining:

-

Incubate live cells with MitoTracker Red CMXRos (e.g., 100 nM) for 30 minutes at 37°C. This dye accumulates in mitochondria based on membrane potential.

-

-

Treatment: Wash out the dye and replace it with fresh media containing this compound (e.g., 10, 50 µM), stearic acid (positive control, 50 µM), or vehicle (DMSO).

-

Live-Cell Imaging:

-

Place the dish on the stage of a confocal or fluorescence microscope equipped with a temperature and CO2-controlled chamber.

-

Acquire images at time 0 and subsequent time points (e.g., 1, 3, 6 hours).

-

-

Image Analysis:

-

Visually categorize cells based on mitochondrial morphology:

-

Fragmented: Predominantly small, punctate mitochondria.

-

Tubular: Elongated, interconnected mitochondrial networks.

-

Intermediate: A mix of fragmented and tubular structures.

-

-

Quantify the percentage of cells in each category for each treatment group (at least 100 cells per group).

-

Alternatively, use image analysis software (e.g., ImageJ/Fiji) to quantify parameters like mitochondrial aspect ratio and form factor.

-

-

Statistical Analysis: Use a Chi-square test or ANOVA to determine the statistical significance of changes in morphology distribution between treatment groups.

Conclusion and Future Directions

While direct evidence is sparse, the chemical structure of this compound provides a strong basis for hypothesizing its biological mechanism of action. The most plausible scenario involves its hydrolysis into stearic acid and maleic acid, which could then engage with well-characterized signaling pathways, such as the Nrf2 antioxidant response and stearic acid-mediated mitochondrial regulation. Future research should focus on verifying the pro-drug hypothesis by measuring the hydrolysis of this compound in biological matrices and subsequently testing for the activation of these downstream pathways. Furthermore, the potential for the intact molecule to interact with cell membranes should be investigated using biophysical techniques. The experimental frameworks provided here offer a robust starting point for elucidating the role of this compound in biological systems.

References

- 1. This compound | 2424-62-6 | FM157136 | Biosynth [biosynth.com]

- 3. This compound (100 MG) | 2424-62-6 [chemicalbook.com]

- 4. Dimethyl fumarate - Wikipedia [en.wikipedia.org]

- 5. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]

- 7. A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dietary stearic acid regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. beefresearch.org [beefresearch.org]

- 12. Stearic acid induces CD11c expression in proinflammatory macrophages via epidermal fatty acid binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Stearic Acid on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Monostearyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monostearyl maleate is a fatty acid ester that is increasingly gaining attention across various scientific and industrial domains. It is synthesized from stearyl alcohol and maleic anhydride.[][2] Its amphiphilic nature, possessing both a long hydrophobic alkyl chain and a hydrophilic maleate head, makes it a versatile molecule with applications ranging from a pharmaceutical excipient to a key component in coatings and adhesives.[][3] This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, physicochemical properties, and key applications, with detailed experimental protocols and data presented for the scientific community.

Physicochemical Properties

This compound is typically a white, waxy solid at room temperature.[] Its unique molecular structure imparts surface-active properties, enabling it to stabilize oil-in-water emulsions.[] It is classified as a glycol ester and finds use as a pharmaceutical secondary standard, qualified as a Certified Reference Material (CRM) for quality control applications.[3]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | (Z)-4-octadecoxy-4-oxobut-2-enoic acid | [][4][5] |

| Synonyms | Mono-Stearyl maleate, Octadecyl hydrogen maleate | [][6] |

| CAS Number | 2424-62-6 | [3][5] |

| Molecular Formula | C₂₂H₄₀O₄ | [3][5][7] |

| Molecular Weight | 368.55 g/mol | [3][5] |

| Appearance | White Solid | [] |

| Melting Point | 78-81 °C | [][8] |

| Boiling Point | 483.4 ± 28.0 °C at 760 mmHg | [] |

| Density | 0.961 ± 0.06 g/cm³ | [] |

| Solubility | Slightly soluble in Chloroform, DMSO (heated), and Methanol | [][8] |

| Storage Temperature | -20°C to 30°C | [][8] |

Synthesis and Purification

The synthesis of this compound is primarily achieved through the esterification of stearyl alcohol with maleic anhydride. Several methodologies have been reported, with variations in reaction conditions and catalysts.

Experimental Protocols

Protocol 1: Thermal Synthesis A common laboratory-scale synthesis involves the direct reaction of maleic anhydride and stearyl alcohol at elevated temperatures.[]

-

Reactants: Maleic anhydride and stearyl alcohol.

-

Reaction Conditions: The mixture is heated to 140°C for 5 hours.[]

-

Purification: The resulting product is purified by recrystallization from a suitable solvent.[]

Protocol 2: Catalytic Synthesis An alternative method employs an organic basic catalyst to facilitate the reaction at lower temperatures, which can improve product quality and yield.[2]

-

Reactants: Stearyl alcohol and maleic anhydride.

-

Catalyst: Triethylamine.[2]

-

Reaction Temperature: The reaction is maintained between 40°C and 80°C, with an optimal range of 50°C to 60°C.[2]

-

Purification: The crude product can be purified by crystallization using solvent systems such as ethanol/water or acetone/water.[2]

Diagram: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Applications

This compound's amphiphilic properties make it a valuable compound in various industrial and research applications.

Pharmaceutical Excipient

This compound is utilized as a pharmaceutical excipient in the manufacturing of tablets and capsules.[3] It has been shown to improve the chemical stability of certain active pharmaceutical ingredients, such as metoprolol succinate.[3]

Drug Delivery

Research has indicated that this compound can increase cell membrane permeability.[] This property is advantageous for facilitating the delivery of macromolecules or small molecules into cells, highlighting its potential in advanced drug delivery systems.[]

Coatings and Adhesives

In the coating and adhesive industry, this compound is incorporated into formulations to enhance adhesion to various surfaces.[] It improves the bonding properties and overall performance of these products.[]

Emulsion Stabilization

Its ability to stabilize mixtures of oil and water allows it to be used as an effective emulsifying agent.[] This is crucial in the formulation of various consumer and industrial products that require stable emulsions.[]

Synthesis of Nanomaterials

This compound is used in the synthesis of inorganic-organic hybrid nanowires, which have applications in humidity sensors.[][8]

Table 2: Summary of this compound Applications

| Application Area | Function | Reference |

| Pharmaceuticals | Excipient, Stability Enhancer | [3] |

| Drug Delivery | Permeability Enhancer | [] |

| Coatings & Adhesives | Adhesion Promoter | [] |

| Emulsions | Stabilizer | [] |

| Nanotechnology | Precursor for Nanowire Synthesis | [8] |

Future Outlook

The versatility of this compound suggests a promising future with expanding applications. Further research into its biocompatibility and toxicological profile will be crucial for broadening its use in pharmaceutical and biomedical fields. Its role as a precursor in nanomaterial synthesis also opens up new avenues for the development of advanced sensors and electronic components. The optimization of its synthesis processes to be more environmentally friendly and cost-effective will also be a key area of future development.

References

- 2. CN104177260A - Preparation method of common auxiliary material - Google Patents [patents.google.com]

- 3. This compound | 2424-62-6 | FM157136 | Biosynth [biosynth.com]

- 4. This compound | CAS 2424-62-6 | LGC Standards [lgcstandards.com]

- 5. This compound | CAS Number 2424-62-6 [klivon.com]

- 6. 2-Butenedioic acid (2Z)-, 1-octadecyl ester | C22H40O4 | CID 6436905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound (100 MG) | 2424-62-6 [chemicalbook.com]

discovery and historical development of monostearyl maleate

An In-depth Overview of the Discovery, Historical Development, Synthesis, and Properties of a Key Industrial Intermediate

This technical guide provides a detailed exploration of monostearyl maleate, a significant fatty acid ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, synthesis methodologies, physicochemical properties, and applications.

Executive Summary

This compound, the monoester of stearyl alcohol and maleic acid, is a waxy, white solid at room temperature. Its amphiphilic nature, stemming from a long hydrophobic stearyl chain and a hydrophilic maleic acid headgroup, makes it a valuable intermediate in various industrial applications. Primarily, it serves as a crucial precursor in the synthesis of sodium stearyl fumarate, a widely used tablet lubricant in the pharmaceutical industry. This guide synthesizes available data to present a comprehensive technical overview of this compound.

Historical Development

While a precise date for the initial discovery and synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader history of maleic acid and its esters. The industrial production of maleic anhydride, the precursor to maleic acid and its esters, began in the early 20th century through the catalytic oxidation of benzene and later, n-butane.[1] This availability of maleic anhydride spurred research into its derivatives.

The esterification of maleic anhydride with various alcohols to form mono- and diesters became a common practice.[2] Long-chain fatty alcohols, such as stearyl alcohol, were investigated for the synthesis of esters with surfactant-like properties.[1] Patents from the mid to late 20th century describe the synthesis of various metallic salts of monoesters of dicarboxylic acids, including sodium this compound, for applications as dough conditioners and industrial adhesives, indicating that the synthesis of this compound was established by this period.[3] More recent patents, particularly from the early 21st century, focus on optimizing the synthesis of this compound as a key intermediate for producing high-purity sodium stearyl fumarate, a pharmaceutical excipient.[4] These advancements often involve the use of specific catalysts to improve reaction efficiency and reduce impurities.[4]

Physicochemical Properties

This compound is characterized by the following physicochemical properties, collated from various sources.

| Property | Value |

| CAS Number | 2424-62-6 |

| Molecular Formula | C₂₂H₄₀O₄ |

| Molecular Weight | 368.55 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 78-81 °C |

| Boiling Point | 483.4 ± 28.0 °C at 760 mmHg |

| Density | 0.961 ± 0.06 g/cm³ |

| Solubility | Slightly soluble in Chloroform, DMSO (heated), and Methanol |

| Purity (typical) | ≥95% to ≥98.0% (by NMR) |

Synthesis of this compound

The primary method for synthesizing this compound is the direct esterification of stearyl alcohol with maleic anhydride.[] This reaction involves the nucleophilic attack of the hydroxyl group of stearyl alcohol on one of the carbonyl carbons of the maleic anhydride ring, leading to ring-opening and the formation of the monoester.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesis of procedures described in various patents and chemical literature.[4][]

Materials:

-

Stearyl alcohol (1-octadecanol)

-

Maleic anhydride

-

Triethylamine (catalyst, optional)

-

Cyclohexane (solvent, optional)

-

Ethanol (for recrystallization)

-

Water (for recrystallization)

-

Nitrogen gas supply

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add equimolar amounts of stearyl alcohol and maleic anhydride. For a catalyzed reaction, a solvent such as cyclohexane can be added, followed by a catalytic amount of triethylamine.[4] The reaction can also be performed neat (without solvent).[] A nitrogen atmosphere is recommended to prevent side reactions.

-

Reaction Conditions:

-

Catalyzed Reaction: The reaction mixture is heated to a temperature between 50-60°C with continuous stirring.[4]

-

Uncatalyzed Reaction: The mixture is heated to a higher temperature, typically around 140°C.[]

-

-

Reaction Time: The reaction is allowed to proceed for several hours (e.g., 5 hours for the uncatalyzed reaction at 140°C) until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or by the disappearance of the starting materials.[]

-

Work-up and Purification:

-

If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization. A common solvent system for recrystallization is an ethanol/water or acetone/water mixture.[4] The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.

-

-

Isolation and Drying: The purified crystals of this compound are collected by vacuum filtration using a Büchner funnel, washed with cold ethanol, and dried under vacuum to remove any residual solvent.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | The ¹H NMR spectrum is expected to be consistent with the structure of this compound, showing characteristic peaks for the long alkyl chain of the stearyl group, the vinyl protons of the maleate moiety, and the carboxylic acid proton.[3] |

| FT-IR | The FT-IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the ester and carboxylic acid, the C=C stretch of the alkene, and the C-H stretches of the long alkyl chain. |

Applications

The primary application of this compound is as a key intermediate in the synthesis of sodium stearyl fumarate, a highly effective and widely used tablet lubricant in the pharmaceutical industry.[4][6] The process involves the isomerization of this compound to monostearyl fumarate, followed by neutralization with a sodium base.

Additionally, due to its amphiphilic nature, this compound and other long-chain maleic acid esters have potential applications as emulsifiers, surfactants, and in the formulation of coatings and adhesives.[][7]

Signaling Pathways and Biological Activity

Currently, there is no significant body of research suggesting that this compound is directly involved in specific cellular signaling pathways. Its primary relevance in the context of drug development is as a pharmaceutical excipient, where its role is physicochemical rather than pharmacological.

Conclusion

This compound, a long-chain fatty acid ester of maleic acid, holds a significant, albeit niche, role in the chemical and pharmaceutical industries. Its synthesis, primarily through the esterification of stearyl alcohol and maleic anhydride, is a well-established process. The continuous optimization of its production underscores its importance as a precursor to valuable pharmaceutical excipients. This guide has provided a comprehensive overview of its historical context, synthesis, properties, and applications, serving as a valuable resource for professionals in the field.

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. ajast.net [ajast.net]

- 2. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. CN104177260A - Preparation method of common auxiliary material - Google Patents [patents.google.com]

- 6. biosynth.com [biosynth.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Monostearyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monostearyl maleate (CAS No. 2424-62-6) is a fatty acid ester that serves as a versatile excipient in the pharmaceutical industry and finds applications in other sectors such as coatings and adhesives.[1] Its amphiphilic nature, stemming from a long hydrophobic stearyl chain and a hydrophilic maleate head, makes it a valuable ingredient in various formulations.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with detailed experimental protocols and data presented for clarity and ease of use by researchers and professionals in drug development.

Chemical Identity and Structure

This compound is the monoester of stearyl alcohol and maleic acid. Its chemical structure consists of an 18-carbon alkyl chain linked to a maleic acid moiety via an ester bond.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | (Z)-4-(octadecyloxy)-4-oxobut-2-enoic acid |

| Synonyms | Monooctadecyl maleate, Stearyl hydrogen maleate, Maleic acid monostearyl ester |

| CAS Number | 2424-62-6 |

| Molecular Formula | C₂₂H₄₀O₄ |

| Molecular Weight | 368.55 g/mol |

| InChI Key | MHQJUHSHQGQVTM-HNENSFHCSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |

Physical Characteristics

This compound is typically a white to off-white, waxy solid at room temperature.[1][2] Its physical properties are crucial for its application in solid dosage forms and other formulations.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 78-81 °C |

| Boiling Point | 483.4 ± 28.0 °C (Predicted) |

| Density | 0.961 ± 0.06 g/cm³ (Predicted) |

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of this compound using a standard capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus with a calibrated thermometer or digital sensor

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to determine an approximate melting range.

-

Once the approximate range is known, allow the apparatus to cool.

-

Prepare a new capillary with the sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting range is reported as T1-T2.

Chemical Characteristics

The chemical properties of this compound, particularly its solubility and acidity, are key to its functionality in various formulations.

Table 3: Chemical Properties of this compound

| Property | Value/Description |

| Solubility | Slightly soluble in Chloroform, DMSO (with heating), and Methanol. |

| pKa | 2.57 ± 0.25 (Predicted) |

| Purity | Typically ≥95% (by HPLC or NMR) |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a method for the quantitative determination of the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Chloroform, DMSO, Methanol)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (e.g., HPLC).

-

Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or other suitable method.

-

Calculate the solubility in mg/mL or other appropriate units.

Synthesis and Purification

This compound is typically synthesized by the reaction of stearyl alcohol with maleic anhydride.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

-

Stearyl alcohol

-

Maleic anhydride

-

Reaction flask with a condenser and stirrer

-

Heating mantle

-

Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

-

In a reaction flask, combine equimolar amounts of stearyl alcohol and maleic anhydride.

-

Heat the mixture with stirring to a temperature of approximately 140 °C.

-

Maintain the reaction at this temperature for about 5 hours.

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Applications in Drug Development

This compound is utilized as a pharmaceutical excipient, primarily in the manufacturing of tablets and capsules.[3] Its lubricating properties are beneficial in tablet compression.

-

Lubricant: In tablet manufacturing, lubricants are added to prevent the powder from sticking to the punches and dies of the tablet press. This ensures smooth ejection of the tablet and prevents defects. This compound can serve this function.

-

Emulsifier: Due to its amphiphilic nature, it can be used to stabilize oil-in-water emulsions.[1]

-

Permeability Enhancer: Some studies suggest that it can increase cell membrane permeability, which could be explored for enhancing the absorption of certain drugs.[1]

Conclusion

This compound is a well-characterized excipient with a range of applications in the pharmaceutical industry. Its physical and chemical properties, as detailed in this guide, make it a valuable component in the formulation of solid oral dosage forms. The provided experimental protocols offer a starting point for researchers to further investigate and utilize this compound in their drug development endeavors.

References

Potential Biological Activities of Monostearyl Maleate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Monostearyl maleate, an ester of stearyl alcohol and maleic acid, belongs to the broader class of maleic acid esters. While specific biological activity data for this compound is limited in publicly available literature, its structural components—a long-chain fatty alcohol and an unsaturated dicarboxylic acid—suggest a range of potential pharmacological activities. This technical guide provides a comprehensive overview of the potential biological activities of this compound esters, drawing inferences from structurally related compounds. It details extensive experimental protocols for evaluating its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. This document is intended to serve as a foundational resource for researchers initiating studies into the therapeutic potential of this and similar lipophilic compounds.

Introduction

This compound is a chemical compound with the molecular formula C22H40O4. It is primarily utilized as a pharmaceutical excipient in tablet and capsule manufacturing and has applications in the synthesis of inorganic-organic hybrid nanowires for humidity sensors.[1] Its amphiphilic nature, stemming from the combination of a hydrophilic maleate head and a lipophilic stearyl tail, makes it a candidate for various biological interactions.[1]

Maleic acid and its esters are known to hydrolyze in biological systems to maleic acid and the corresponding alcohol.[2][3] Therefore, the systemic effects of this compound are likely influenced by the biological activities of both stearyl alcohol and maleic acid. While general toxicological assessments of maleate esters exist, specific data on the biological efficacy of this compound remains scarce.[2][3] This guide aims to bridge this gap by providing detailed methodologies to explore its potential therapeutic applications.

Potential Biological Activities and Rationale

Based on the chemical structure of this compound and data from related fatty acid esters, several biological activities can be hypothesized:

-

Antimicrobial Activity: Fatty acids and their esters are known to possess antimicrobial properties.[2][4][5] The long lipophilic stearyl chain of this compound could facilitate its interaction with and disruption of microbial cell membranes.

-

Antioxidant Activity: While maleic acid itself is not a potent antioxidant, the overall structure of the ester might exhibit free radical scavenging capabilities. The double bond in the maleate moiety could potentially react with free radicals.

-

Anti-inflammatory Activity: Some fatty acids and their derivatives have demonstrated anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[3][6] Fumaric acid esters, geometric isomers of maleates, have shown anti-inflammatory properties, suggesting a similar potential for maleate esters.[7][8]

-

Cytotoxic Activity: The lipophilic nature of this compound could enhance its ability to penetrate cell membranes, a key characteristic for cytotoxic agents. Various fatty acid esters have been investigated for their cytotoxic effects against cancer cell lines.[9][10]

Data Presentation: Templates for Quantitative Analysis

Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates. Researchers can use these structures to organize their experimental findings. Example data from structurally related compounds may be included for illustrative purposes, and are clearly marked as such.

Table 1: Antioxidant Activity of this compound (Template)

| Assay | Test Concentration | % Inhibition | IC50 (µg/mL) | Reference Compound (e.g., Ascorbic Acid) IC50 (µg/mL) |

| DPPH Radical Scavenging | ||||

| β-Carotene Bleaching | ||||

| Hydrogen Peroxide Scavenging | ||||

| Superoxide Anion Scavenging |

Table 2: Antimicrobial Activity of this compound (Template)

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference Compound (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus | |||

| Escherichia coli | |||

| Candida albicans |

Table 3: Anti-inflammatory Activity of this compound (Template)

| Assay | Test Concentration | % Inhibition | IC50 (µg/mL) | Reference Compound (e.g., Ibuprofen) IC50 (µg/mL) |

| COX-1 Inhibition | ||||

| COX-2 Inhibition | ||||

| Lipoxygenase Inhibition |

Table 4: Cytotoxicity of this compound (Template)

| Cell Line | Test Concentration | % Cell Viability | IC50 (µg/mL) | Reference Compound (e.g., Doxorubicin) IC50 (µg/mL) |

| MCF-7 (Breast Cancer) | ||||

| A549 (Lung Cancer) | ||||

| HepG2 (Liver Cancer) | ||||

| Normal Fibroblasts |

Experimental Protocols & Visualizations

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Antioxidant Activity Assays

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. When reduced by an antioxidant, its color fades.[11]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol).

-

Prepare a fresh 0.1 mM solution of DPPH in the same solvent.

-

In a 96-well plate, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.

-

This assay is suitable for evaluating the antioxidant activity of lipophilic compounds in an emulsion system.

-

Principle: In this assay, β-carotene undergoes rapid discoloration in the absence of an antioxidant. The presence of an antioxidant can hinder the extent of β-carotene bleaching by neutralizing the linoleate-free radical and other free radicals formed in the system.[6][12]

-

Protocol:

-

Prepare a solution of β-carotene in chloroform.

-

To this solution, add linoleic acid and Tween 40 (as an emulsifier).

-

Remove the chloroform by evaporation under vacuum.

-

Add oxygenated distilled water and shake vigorously to form an emulsion.

-

Add aliquots of the emulsion to a 96-well plate containing different concentrations of this compound.

-

Measure the initial absorbance at 470 nm.

-

Incubate the plate at 50°C for a specified period (e.g., 2 hours), measuring the absorbance at regular intervals.

-

Butylated hydroxytoluene (BHT) or α-tocopherol can be used as a positive control.

-

The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.

-

References

- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AID 662930 - Ratio of PMSF IC50 to compound IC50 for antiinflammatory activity in human neutrophils assessed as inhibition of fMLP/CB-induced elastase release - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Scientists discover new inhibitors of inflammation-related enzyme | EurekAlert! [eurekalert.org]

- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 12. This compound - Mono-Stearyl maleate [sigmaaldrich.com]

Monostearyl Maleate: An In-Depth Technical Guide to Emerging Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monostearyl maleate, a monoester of stearyl alcohol and maleic acid, is an amphiphilic molecule with existing applications as a pharmaceutical excipient.[1] Its chemical structure, featuring a long hydrophobic alkyl chain and a hydrophilic carboxylic acid group, positions it as a promising candidate for a variety of advanced drug delivery applications. Emerging research suggests its potential utility in the formulation of lipid-based nanosystems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), aimed at enhancing the bioavailability, stability, and controlled release of therapeutic agents. This guide explores the core physicochemical properties of this compound and outlines potential emerging research areas, drawing parallels from established lipid-based delivery technologies. While specific quantitative data and detailed experimental protocols for this compound in these novel applications are not yet widely published, this document provides a foundational framework for researchers looking to explore its potential.

Core Properties of this compound

This compound's utility in pharmaceutical formulations stems from its unique molecular structure, which imparts valuable physicochemical properties.

| Property | Description | Reference |

| Amphiphilicity | Possesses both a hydrophobic stearyl tail and a hydrophilic maleate head, enabling it to act as an emulsifier and stabilizer in oil-in-water and water-in-oil formulations. | |

| Solid State at Room Temperature | Exists as a waxy solid, making it a suitable lipid matrix component for the preparation of solid lipid nanoparticles. | |

| Membrane Permeability Enhancement | Its amphiphilic nature may allow it to interact with and temporarily disrupt the lipid bilayers of cell membranes, potentially increasing the permeability for co-administered active pharmaceutical ingredients (APIs). | |

| Chemical Stability | Utilized to improve the chemical stability of certain drug products. | [1] |

Emerging Research Areas and Potential Applications

The inherent properties of this compound suggest its applicability in several cutting-edge areas of drug delivery.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

This compound is a prime candidate for use as a solid lipid matrix in the formulation of SLNs and as a component in NLCs. These systems are designed to improve the oral bioavailability of poorly soluble drugs, facilitate controlled release, and enable targeted drug delivery.

Potential Advantages of this compound in SLNs/NLCs:

-

Biocompatibility: Composed of generally recognized as safe (GRAS) components.

-

Controlled Release: The solid lipid matrix can be engineered to control the diffusion and release of the encapsulated drug.

-

Enhanced Drug Loading: The imperfect crystalline structure that can be formed with lipids like this compound may lead to higher drug entrapment efficiency.[1]

Topical and Transdermal Drug Delivery

The amphiphilic nature of this compound suggests its potential as a penetration enhancer in topical and transdermal formulations. By interacting with the lipids in the stratum corneum, it may increase the permeation of APIs through the skin.

Potential Applications:

-

Development of novel creams, gels, and patches for localized or systemic drug delivery.

-

Enhancement of the delivery of both hydrophilic and lipophilic drugs through the skin.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. This compound could function as a solidifying agent or a co-emulsifier in solid-SEDDS (S-SEDDS) formulations, which offer improved stability and patient compliance over liquid SEDDS.[2][3]

Vaccine Adjuvants

Lipid-based nanoparticles are being explored as adjuvants to enhance the immune response to vaccine antigens. The particulate nature of SLNs and NLCs can facilitate uptake by antigen-presenting cells (APCs), and the lipid components can have immunostimulatory properties. While not yet documented, this compound-based nanoparticles could potentially be investigated for their adjuvant effects.[4][5]

Gene Delivery

Cationic lipids are essential components of lipid nanoparticles for the delivery of nucleic acids like mRNA and siRNA. While this compound itself is not cationic, its maleate headgroup could be chemically modified to introduce a positive charge, making it a candidate for use in gene delivery systems. This would be a novel area of research requiring significant synthetic chemistry exploration.[6][7]

Experimental Protocols (Representative Examples)

The following are generalized protocols for the preparation and characterization of lipid nanoparticles. These should be adapted and optimized for formulations containing this compound.

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution.

Materials:

-

This compound (as the solid lipid)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-